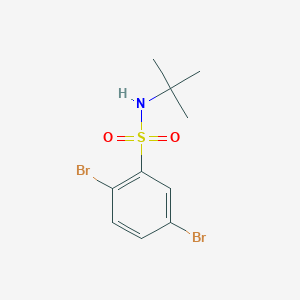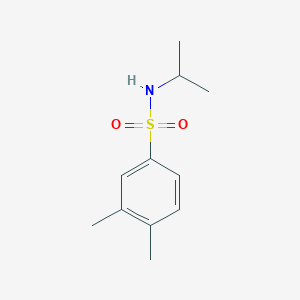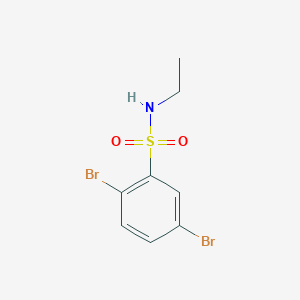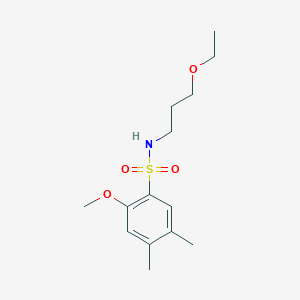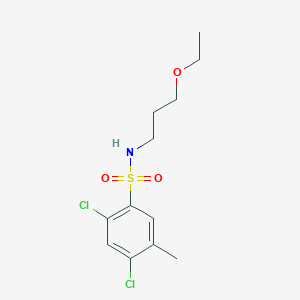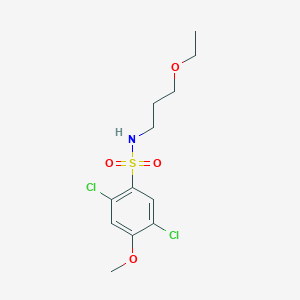
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative, which means that it contains a functional group consisting of a sulfur atom, a nitrogen atom, and two oxygen atoms. The compound has a molecular formula of C13H20BrNO3S and a molecular weight of 346.27 g/mol.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the target protein or enzyme. This binding inhibits the activity of the protein or enzyme, leading to a decrease in the biological process that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that it targets. For example, inhibition of carbonic anhydrase by the compound can lead to a decrease in the production of bicarbonate ions, which can affect the body's ability to regulate pH. Inhibition of histone deacetylases by the compound can lead to changes in gene expression, which can affect various biological processes such as cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the role of these proteins and enzymes in biological processes with high precision. However, one limitation of the compound is its potential toxicity, which can affect the viability of cells and organisms in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and specific inhibitors of certain proteins and enzymes. Another direction is the study of the compound's effects on different biological systems and processes. Additionally, the compound's potential as a therapeutic agent for certain diseases could be explored in future research.
Synthesemethoden
The synthesis of 2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, the compound has been used to study the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been used to study the inhibition of histone deacetylases, enzymes that play a role in the regulation of gene expression.
Eigenschaften
Molekularformel |
C13H20BrNO3S |
|---|---|
Molekulargewicht |
350.27 g/mol |
IUPAC-Name |
2-bromo-N-(3-ethoxypropyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-11(3)10(2)8-12(13)14/h8-9,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
GJVRAVXWKFXFDV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









